molecular formula C13H24N4O B6644821 1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol

1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol

Cat. No.: B6644821
M. Wt: 252.36 g/mol
InChI Key: BROGULXAPOOAFX-UHFFFAOYSA-N
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Description

1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol is a complex organic compound that features a triazole ring, an azepane ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol typically involves multiple steps. One common method starts with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azepane ring is then introduced through a nucleophilic substitution reaction. Finally, the propanol group is added via a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form a ketone or an aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enhancing its catalytic activity. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites. These interactions can disrupt biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[(1-Benzyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol
  • 1-[1-[(1-Phenyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol

Uniqueness

1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol is unique due to the presence of the methyl group on the triazole ring, which can influence its reactivity and binding properties. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-[(1-methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O/c1-11(18)8-13-6-4-3-5-7-17(13)10-12-9-16(2)15-14-12/h9,11,13,18H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROGULXAPOOAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCN1CC2=CN(N=N2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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